5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride

CAS No.: 950094-39-0

Cat. No.: VC2548463

Molecular Formula: C9H11ClN2O3S

Molecular Weight: 262.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950094-39-0 |

|---|---|

| Molecular Formula | C9H11ClN2O3S |

| Molecular Weight | 262.71 g/mol |

| IUPAC Name | 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClN2O3S/c10-16(14,15)7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2 |

| Standard InChI Key | OWPFEQZTSUAQTP-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)Cl |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)Cl |

Introduction

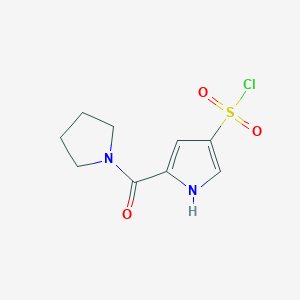

Structural and Chemical Properties

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride features a unique molecular architecture combining a pyrrolidine ring, a pyrrole ring, and a sulfonyl chloride functional group. This compound has a molecular formula of C9H11ClN2O3S with a molecular weight of 262.71 g/mol . The structure represents an intriguing combination of heterocyclic chemistry, with the nitrogen-containing pyrrolidine and pyrrole rings connected through a carbonyl linkage, and the reactive sulfonyl chloride group positioned at the 3-position of the pyrrole ring.

The compound's structural identity is confirmed through multiple standardized chemical identifiers. The SMILES notation, C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)Cl, provides a linear representation of the molecular structure . For more comprehensive structural information, the InChI notation (InChI=1S/C9H11ClN2O3S/c10-16(14,15)7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2) offers a detailed representation of the atomic connectivity and chemical bonding patterns .

Molecular Structure Representation

The compound consists of:

-

A five-membered pyrrolidine ring (saturated nitrogen heterocycle)

-

A five-membered pyrrole ring (aromatic nitrogen heterocycle)

-

A carbonyl group connecting the pyrrolidine to the pyrrole at position 5

-

A sulfonyl chloride group (S(=O)(=O)Cl) at position 3 of the pyrrole

This unique combination of structural elements contributes to the compound's chemical reactivity and potential applications in synthetic chemistry.

Spectroscopic Properties

Mass spectrometry data for 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride reveals important information about how this compound behaves in analytical settings. The predicted collision cross section (CCS) values, which measure the effective area of a molecule during ion mobility measurements, are provided in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 263.02516 | 156.1 |

| [M+Na]+ | 285.00710 | 164.7 |

| [M+NH4]+ | 280.05170 | 162.4 |

| [M+K]+ | 300.98104 | 162.5 |

| [M-H]- | 261.01060 | 155.1 |

| [M+Na-2H]- | 282.99255 | 158.9 |

| [M]+ | 262.01733 | 157.3 |

| [M]- | 262.01843 | 157.3 |

These CCS values are particularly valuable for mass spectrometry analyses and can help in the identification and characterization of the compound in complex mixtures .

Synthesis and Preparation Methods

The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride typically involves a reaction sequence that establishes the key structural elements. While specific literature on this exact compound is somewhat limited, the general synthetic approach can be inferred from related chemistry and the information available.

Standard Synthetic Approach

A common approach for synthesizing this compound involves the reaction of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid with thionyl chloride (SOCl2) under carefully controlled anhydrous conditions. This conversion of a sulfonic acid to a sulfonyl chloride is a critical transformation that requires the exclusion of moisture to prevent hydrolysis of the reactive sulfonyl chloride group.

The reaction can be represented as:

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid + SOCl2 → 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride + SO2 + HCl

The reaction is typically conducted in an inert atmosphere, often utilizing a solvent such as dichloromethane or toluene, with the temperature controlled to optimize yield while minimizing side reactions.

Advanced Manufacturing Considerations

In industrial settings, the synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride may employ continuous flow reactors rather than traditional batch processes. This approach offers several advantages:

-

Enhanced control over reaction parameters (temperature, pressure)

-

Improved safety profile when handling reactive intermediates

-

Greater consistency in product quality

-

Potentially higher yields and purity

-

Reduced waste generation

The precise reaction conditions—including temperature, solvent selection, and reaction time—are critical factors that influence the yield and purity of the final product.

Applications in Organic and Medicinal Chemistry

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structure contributes to its versatility in various chemical transformations.

Role in Synthesis of Sulfonamides

The primary application of this compound lies in the synthesis of sulfonamides, which are important pharmacophores in medicinal chemistry. The sulfonyl chloride group is highly reactive toward nucleophiles, particularly amines, allowing for the formation of sulfonamide bonds under mild conditions. This reactivity enables the compound to serve as a critical intermediate in the synthesis of drug candidates and other biologically active molecules.

The general reaction for sulfonamide formation can be represented as:

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride + R-NH2 → 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide derivatives + HCl

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is essential for its proper handling, storage, and application in chemical synthesis.

Stability and Reactivity

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride demonstrates stability under controlled laboratory conditions but requires careful handling due to the reactive nature of the sulfonyl chloride group. This functional group is particularly susceptible to nucleophilic attack, making the compound reactive toward:

-

Water (hydrolysis)

-

Alcohols (formation of sulfonate esters)

-

Amines (formation of sulfonamides)

-

Thiols (formation of thiosulfonates)

The compound should be stored under anhydrous conditions, preferably under an inert atmosphere, to prevent degradation through hydrolysis of the sulfonyl chloride moiety. Extended exposure to moisture or elevated temperatures can lead to decomposition over time.

Current Research Status and Future Directions

Knowledge Gaps and Research Opportunities

The current state of research presents several opportunities for further investigation:

-

Structure-activity relationship (SAR) studies of sulfonamide derivatives generated from this compound could reveal promising biological activities.

-

Development of optimized synthetic routes to improve yields and reduce environmental impact would enhance the compound's utility in pharmaceutical research.

-

Exploration of the compound's potential applications beyond traditional sulfonamide synthesis could uncover novel uses in materials science or catalysis.

Emerging Applications

While specific research on this exact compound is limited, related work on pyrrolidine-containing compounds suggests several potential future applications :

-

Development of enantioselective binding agents: The stereogenic centers possible in derivatives of this compound could enable selective interactions with biological targets.

-

Design of conformationally constrained analogs: By incorporating the pyrrolidine-pyrrole scaffold into larger structures, researchers might develop compounds with enhanced binding properties.

-

Investigation as building blocks for bioactive compounds: The unique combination of heterocyclic elements could serve as a valuable scaffold for developing new therapeutics.

The pyrrolidine component specifically contributes important features to potential drug candidates, including the ability to efficiently explore pharmacophore space and contribute to three-dimensional molecular diversity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume